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Compound of Interest

Compound Name: Sitravatinib

Cat. No.: B1680992 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Technical Support Center

Resource

This technical support guide provides crucial information for managing adverse events (AEs)

during preclinical and clinical research involving sitravatinib. Adherence to these guidelines is

paramount for subject safety and data integrity.

Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of sitravatinib?

A1: The recommended starting dose of sitravatinib is 120 mg administered orally once daily

for the free base capsule formulation. For the malate capsule formulation, the starting dose is

100 mg once daily, which has been shown to provide comparable exposure to the 120 mg free

base formulation[1].

Q2: When is a dose reduction of sitravatinib recommended?

A2: Dose reduction is recommended for the management of symptomatic Grade 2 or higher

sitravatinib-related non-hematological adverse events. Early intervention with dose reduction

is preferred over treatment interruption to manage toxicities effectively[1]. For specific adverse

events such as hypertension, decreased Left Ventricular Ejection Fraction (LVEF), and

increased hepatic transaminases, dose modifications are also warranted[2].
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Q3: What are the specific dose reduction steps for sitravatinib?

A3: The sequential dose reductions for sitravatinib depend on the formulation being used. The

following tables outline the dose reduction schedules for the free base and two different malate

formulations as detailed in clinical trial protocols[3].

Data Presentation: Sitravatinib Dose Reduction
Schedules
Table 1: Sitravatinib Free Base Formulation Sequential Dose Reductions[3]

Dose Level Sitravatinib Free Base Dose

Starting Dose 120 mg once daily

First Dose Reduction 80 mg once daily

Second Dose Reduction 60 mg once daily*

*Dose reduction below 60 mg once daily may be considered after consultation with the study

sponsor.

Table 2: Sitravatinib Malate Direct Blend Formulation Sequential Dose Reductions[3]

Dose Level Sitravatinib Malate Direct Blend Dose

Starting Dose 60 mg once daily

First Dose Reduction 40 mg once daily

Table 3: Sitravatinib Malate Roller Compaction Formulation Sequential Dose Reductions[3]
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Dose Level
Sitravatinib Malate Roller Compaction
Dose

Starting Dose 100 mg once daily

First Dose Reduction 80 mg once daily

Second Dose Reduction 60 mg once daily

Third Dose Reduction 40 mg once daily

A two-step dose reduction (e.g., from 100 mg to 60 mg once daily) is permissible at the

discretion of the investigator.[3]

Experimental Protocols
The dose reduction guidelines outlined above were established based on the safety and

tolerability data from the first-in-human phase 1/1b study of sitravatinib (NCT02219711) and

further refined in subsequent clinical trials like the Phase 2 MRTX-500 study and the Phase 3

SAPPHIRE study (NCT03906071)[1][4][5].

In the initial phase 1/1b study, a dose-escalation design was used to determine the maximum

tolerated dose (MTD). Patients with advanced solid tumors received sitravatinib at doses

ranging from 10 mg to 200 mg. Dose-limiting toxicities (DLTs) were evaluated, and the MTD

was determined to be 150 mg once daily. However, based on overall tolerability, the

recommended Phase 2 dose was established at 120 mg once daily[4]. The management of

adverse events in these early studies informed the development of the structured dose

reduction schedules to ensure patient safety while maintaining therapeutic exposure.
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Sitravatinib's Multi-Kinase Inhibition Strategy
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Caption: Sitravatinib's mechanism of action involves the inhibition of multiple receptor tyrosine

kinases.
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Logical Workflow for Sitravatinib Dose Modification
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Caption: A simplified workflow for deciding on sitravatinib dose modification in response to an

adverse event.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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